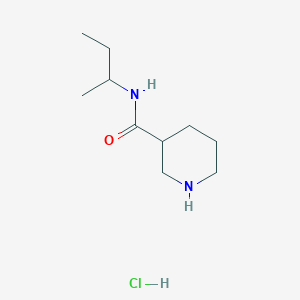
N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride
Übersicht
Beschreibung
N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride (NMMA) is an organic compound that has been used in a variety of scientific and medical research applications. NMMA is an amide derivative of the cyclohexyl group and is a white, water-soluble solid. It is an important synthetic intermediate in the pharmaceutical and chemical industries, and has been used in the synthesis of several drugs and other compounds. NMMA has also been used in laboratory experiments to investigate the effects of various biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
1. Therapeutic Agents for Overactive Detrusor
- A study by Take et al. (1992) synthesized and examined N-(4-amino-2-butynyl)acetamides, including compounds similar to N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride, for their inhibitory activity on detrusor contraction. These compounds showed potent inhibitory activity with less side effects compared to existing treatments.
2. Anesthesia in Veterinary Practice
- Research by Shucard et al. (1975) explored the use of ketamine hydrochloride, closely related to N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride, in veterinary practice. The combination of ketamine hydrochloride and Acepromazine Maleate was effective in producing surgical depth anesthesia in guinea pigs.
3. Synthesis and Reactivity Studies
- A study by Macháček et al. (1986) examined the synthesis and reactivity of compounds like N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride, revealing insights into their chemical properties and potential applications in synthetic chemistry.
4. Microbiological Activity
- Arpaci et al. (2002) synthesized and evaluated the microbiological activity of cyclohexyl acetamide derivatives, indicating a broad spectrum of activity against microorganisms. This suggests potential applications in antimicrobial treatments.
5. Pharmacological Properties
- Research on the pharmacological properties of related compounds, such as those by Costello et al. (1991) and Marciniak et al. (1988), highlight the potential of N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride derivatives in developing new therapeutic agents with reduced toxicity.
6. Environmental and Toxicology Studies
- The environmental impact and toxicological properties of related chemicals have been explored in studies such as those by Wang et al. (2015) and Coleman et al. (2000), contributing to our understanding of the environmental fate and safety profile of these compounds.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-methyl-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-11-8-10(13)12(2)9-6-4-3-5-7-9;/h9,11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWSPXGEJOZOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N(C)C1CCCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-N-methyl-2-(methylamino)acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398272.png)


![(2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398278.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-chloro-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398280.png)
![2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398282.png)




![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-methylphenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398290.png)
![(2S,4S)-4-[2-Bromo-4-(tert-pentyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398291.png)
![2-Ethyl-1-[2-(3-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398293.png)
![1-[2-(4-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398294.png)